molecular formula C18H16ClN3O2S B2450857 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206994-94-6

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2450857
CAS No.: 1206994-94-6
M. Wt: 373.86
InChI Key: LEJDETCDVLLVQT-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

  • Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine. For instance, the reaction between glyoxal, benzaldehyde, and ammonium acetate under acidic conditions can yield the imidazole core.

  • Introduction of the Chlorophenyl and Methoxyphenyl Groups: : These groups can be introduced via electrophilic aromatic substitution reactions. For example, chlorobenzene and methoxybenzene can be reacted with the imidazole derivative in the presence of a Lewis acid catalyst like aluminum chloride.

  • Thioacetamide Formation: : The final step involves the introduction of the thioacetamide group. This can be achieved by reacting the imidazole derivative with thioacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, sodium borohydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The presence of the imidazole ring is particularly significant due to its known biological activity.

    Materials Science: This compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The aromatic rings can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(3-chlorophenyl)-5-(4-hydroxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-((1-(3-bromophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorophenyl and methoxyphenyl groups, along with the imidazole ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-15-7-5-12(6-8-15)16-10-21-18(25-11-17(20)23)22(16)14-4-2-3-13(19)9-14/h2-10H,11H2,1H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJDETCDVLLVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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